molecular formula C9H16O2 B071373 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone CAS No. 187742-14-9

1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone

Cat. No. B071373
M. Wt: 156.22 g/mol
InChI Key: QSBATKPBRAWDHQ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is a chemical compound that belongs to the family of oxiranes. It is also known as (S,R)-Pent-3-en-2-ol epoxide or 3-Penten-2-ol, epoxide, (S,R)-. This compound has been of great interest in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is not well understood. However, it is believed to act as a chiral auxiliary or catalyst in various reactions. It may also interact with biological systems, but further research is needed to understand its mechanism of action.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone. However, it has been reported to exhibit low toxicity in vitro and in vivo studies. It has also been shown to have no significant effects on the growth of various cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is its chiral nature, which makes it useful in asymmetric synthesis and catalysis. Additionally, it is relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone. One direction is to explore its potential applications in drug discovery and development. Another direction is to further investigate its mechanism of action and biological interactions. Additionally, research can be conducted to improve the yield and solubility of this compound for more efficient use in various experiments.
Conclusion:
In conclusion, 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is a chiral compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.

Synthesis Methods

The synthesis of 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone can be achieved through several methods. One of the most common methods is the epoxidation of 3-penten-2-ol using peracids. Another method involves the reaction of 3-penten-2-ol with m-chloroperbenzoic acid. The yield of the product can be improved by using chiral auxiliaries or catalysts.

Scientific Research Applications

1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone has been extensively studied for its potential applications in various fields. It has been used as a chiral building block for the synthesis of various biologically active compounds. It has also been used as a ligand in asymmetric catalysis. Additionally, this compound has been used as a starting material for the synthesis of natural products, such as (-)-epi-cubenol and (-)-cubebol.

properties

CAS RN

187742-14-9

Product Name

1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-[(2S,3R)-3-pentyloxiran-2-yl]ethanone

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1

InChI Key

QSBATKPBRAWDHQ-RKDXNWHRSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@H](O1)C(=O)C

SMILES

CCCCCC1C(O1)C(=O)C

Canonical SMILES

CCCCCC1C(O1)C(=O)C

synonyms

Ethanone, 1-[(2S,3R)-3-pentyloxiranyl]- (9CI)

Origin of Product

United States

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